4-[1-(2-Methylbenzyl)-1h-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine
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Overview
Description
4-[1-(2-Methylbenzyl)-1h-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine is a complex organic compound that features a benzimidazole core fused with an oxadiazole ring
Preparation Methods
The synthesis of 4-[1-(2-Methylbenzyl)-1h-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methylbenzylamine with o-phenylenediamine to form the benzimidazole core. This intermediate is then reacted with appropriate reagents to introduce the oxadiazole ring. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, often using halogenated reagents. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Scientific Research Applications
4-[1-(2-Methylbenzyl)-1h-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a bioactive molecule in drug discovery, particularly in anticancer research.
Medicine: Studies have explored its use as an inhibitor of specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of 4-[1-(2-Methylbenzyl)-1h-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecule .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives and oxadiazole-containing molecules. Compared to these, 4-[1-(2-Methylbenzyl)-1h-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
- 1-(4-Methylbenzyl)-1H-benzimidazole
- 2-(4-Methoxybenzyl)-1-(2-methylbenzyl)-1H-benzimidazole .
Properties
IUPAC Name |
4-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O/c1-11-6-2-3-7-12(11)10-22-14-9-5-4-8-13(14)19-17(22)15-16(18)21-23-20-15/h2-9H,10H2,1H3,(H2,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUITJWNRMJIBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C4=NON=C4N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353788 |
Source
|
Record name | 4-[1-(2-Methylbenzyl)-1h-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356095-69-7 |
Source
|
Record name | 4-[1-(2-Methylbenzyl)-1h-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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